N-(4-chlorophenyl)ethanesulfonamide

Lipophilicity Drug design ADME prediction

Fragment-based screening campaigns often fail when scaffold hopping introduces undetected changes in permeability or binding. N-(4-Chlorophenyl)ethanesulfonamide (CAS 60901-27-1) provides a validated N-aryl ethanesulfonamide core with defined physicochemical properties-logP ~3.26, MW 219.69, 3 rotatable bonds-enabling systematic SAR without structural ambiguity. • Predictable logP shift (+~1.45 vs. methanesulfonamide homolog) for permeability optimization • Lower aromatic surface area vs. benzenesulfonamide analogs improves solubility & ligand efficiency • ≥95% purity; global shipping with batch-specific QC documentation

Molecular Formula C8H10ClNO2S
Molecular Weight 219.69 g/mol
CAS No. 60901-27-1
Cat. No. B188324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorophenyl)ethanesulfonamide
CAS60901-27-1
Molecular FormulaC8H10ClNO2S
Molecular Weight219.69 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)NC1=CC=C(C=C1)Cl
InChIInChI=1S/C8H10ClNO2S/c1-2-13(11,12)10-8-5-3-7(9)4-6-8/h3-6,10H,2H2,1H3
InChIKeyYCVLNLXLOPCQCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Chlorophenyl)ethanesulfonamide Physicochemical and Structural Baseline


N-(4-Chlorophenyl)ethanesulfonamide (CAS 60901-27-1) is a para-chloro-substituted N-aryl alkanesulfonamide with molecular formula C₈H₁₀ClNO₂S and a molecular weight of 219.69 g·mol⁻¹. The compound features a sulfonamide nitrogen directly bonded to the 4-chlorophenyl ring and an ethyl group attached to the sulfur atom. This N-aryl architecture distinguishes it fundamentally from C-aryl positional isomers such as 2-(4-chlorophenyl)ethane-1-sulfonamide (CAS 1240628-06-1), where the sulfur is connected to the phenyl ring via a two-carbon linker . The ethanesulfonamide core occupies a distinct intermediary chemical space between the smaller methanesulfonamide homolog (CAS 4284-51-9) and bulkier arylsulfonamide analogs (e.g., N-(4-chlorophenyl)benzenesulfonamide, CAS 4750-28-1), imparting a unique balance of lipophilicity, hydrogen-bonding capacity, and conformational flexibility that is directly relevant to fragment-based drug design, combinatorial library enumeration, and structure-activity relationship (SAR) exploration [1].

Differentiation of N-(4-Chlorophenyl)ethanesulfonamide from Structural Analogs


Sulfonamides bearing the 4-chlorophenyl motif are not functionally interchangeable in medicinal chemistry or chemical biology contexts. The ethanesulfonamide derivative occupies a precise physicochemical niche: compared with the N-(4-chlorophenyl)methanesulfonamide homolog (CAS 4284-51-9), the ethyl-for-methyl substitution increases the calculated logP by approximately 1.45 units (from ~1.8 to ~3.26) and adds one additional rotatable bond, altering both passive membrane permeability and entropic binding penalties . Relative to N-(4-chlorophenyl)benzenesulfonamide (CAS 4750-28-1), the ethanesulfonamide exhibits significantly lower molecular weight (219.69 vs. 267.73 g·mol⁻¹) and reduced aromatic surface area, which can translate into improved ligand efficiency and solubility in fragment-based campaigns [1]. Furthermore, the N-aryl ethanesulfonamide scaffold is structurally distinct from the C-aryl isomer 2-(4-chlorophenyl)ethane-1-sulfonamide (CAS 1240628-06-1); substituting one for the other would alter the spatial presentation of the sulfonamide pharmacophore and the electronics of the aryl ring, potentially abolishing target engagement [2]. These quantifiable property differences underscore why procurement decisions must be made on a compound-specific, data-driven basis rather than by generic sulfonamide class membership.

N-(4-Chlorophenyl)ethanesulfonamide: Quantitative Evidence vs. Closest Analogs


LogP Differentiation: Ethanesulfonamide vs. Methanesulfonamide

The ethanesulfonamide derivative (CAS 60901-27-1) exhibits a computed logP of approximately 3.26, compared with an XLogP3 of 1.8 for the direct methyl homolog N-(4-chlorophenyl)methanesulfonamide (CAS 4284-51-9) [1]. This logP differential of ≥1.45 units represents a meaningful increase in lipophilicity that will influence passive membrane permeability, plasma protein binding, and the propensity for non-specific binding in biochemical assays. For medicinal chemistry programs operating within established lipophilic ligand efficiency (LLE) guidelines, this difference alone can determine whether a compound is progressed or deprioritised.

Lipophilicity Drug design ADME prediction

TPSA Difference: Ethanesulfonamide vs. Methanesulfonamide

The reported topological polar surface area (TPSA) of N-(4-chlorophenyl)ethanesulfonamide is 54.55 Ų, whereas the methanesulfonamide homolog (CAS 4284-51-9) displays a calculated TPSA of 68.5 Ų [1]. This represents an absolute reduction of ~14 Ų (approximately 20% lower) for the ethyl-substituted compound. TPSA values below 60 Ų are generally associated with improved blood-brain barrier penetration, while values between 60 and 140 Ų are typical for orally bioavailable drugs with limited CNS exposure. The ethanesulfonamide thus occupies a TPSA window compatible with CNS drug design, whereas the methanesulfonamide homolog, with a TPSA >65 Ų, sits closer to the boundary.

Polar surface area Membrane permeability Bioavailability

Rotatable Bond Flexibility: Ethanesulfonamide vs. Methanesulfonamide

The ethanesulfonamide derivative (CAS 60901-27-1) possesses three rotatable bonds, compared with two rotatable bonds for the methyl-substituted analog N-(4-chlorophenyl)methanesulfonamide (CAS 4284-51-9) [1]. The gain of one rotatable bond (the ethyl CH₂–CH₃ torsion) introduces additional conformational degrees of freedom that can both modulate the entropic penalty upon protein binding and enable the exploration of ligand conformations not accessible to the methanesulfonamide scaffold. In fragment-based drug design, each incremental rotatable bond typically contributes approximately 0.5–1.0 kcal·mol⁻¹ to the conformational entropy cost of binding, a factor that must be accounted for in affinity predictions.

Conformational flexibility Entropic penalty Molecular recognition

Verified Purity and Batch Analytical QC

Multiple reputable suppliers provide N-(4-chlorophenyl)ethanesulfonamide (CAS 60901-27-1) with certified purity specifications: 95% (Bidepharm, with batch-specific NMR, HPLC, and GC certificates; Sigma-Aldrich/AccelaChemBio) and 98% (MolCore, compliant with ISO quality system) . MolCore additionally asserts ISO certification for its manufacturing process, offering a documented quality-management framework . In comparison, the methanesulfonamide homolog (CAS 4284-51-9) is available at 98% purity from Bidepharm with similar analytical documentation , suggesting broadly equivalent quality-control infrastructure for both compounds.

Chemical purity Quality control Reproducibility

N-Aryl vs. C-Aryl Sulfonamide Architecture

N-(4-Chlorophenyl)ethanesulfonamide (CAS 60901-27-1) is an N-aryl sulfonamide wherein the sulfonamide nitrogen is directly bonded to the 4-chlorophenyl ring. Its constitutional isomer 2-(4-chlorophenyl)ethane-1-sulfonamide (CAS 1240628-06-1) is a C-aryl sulfonamide with the sulfonamide group attached to the phenyl ring via a two-carbon ethyl linker [1]. Although both compounds share the identical molecular formula C₈H₁₀ClNO₂S and molecular weight (219.69 g·mol⁻¹), the connectivity difference alters the spatial orientation of the sulfonamide hydrogen-bond donor/acceptor pair relative to the aryl ring by approximately 2.5–3.0 Å, fundamentally changing how the compound engages biological targets. The N-aryl architecture places the electron-withdrawing sulfonamide directly on the aromatic system, modulating ring electronics and resonance differently than the C-aryl isomer.

Constitutional isomerism Pharmacophore geometry Structure-based design

N-(4-Chlorophenyl)ethanesulfonamide Application Scenarios


Fragment-Based Drug Discovery: Lipophilicity and CNS TPSA

SAR Exploration of Alkanesulfonamide Series

Synthetic Intermediate for Diversification

Analytical Reference Standard for N-Aryl vs. C-Aryl Sulfonamides

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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